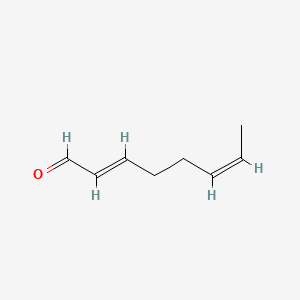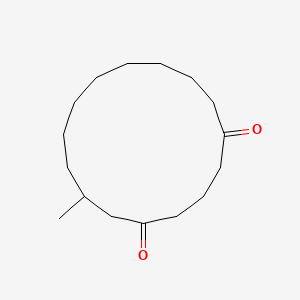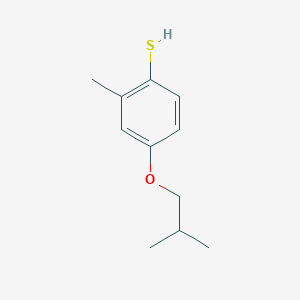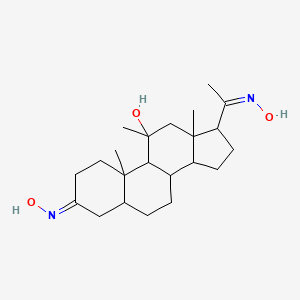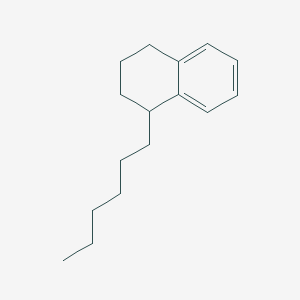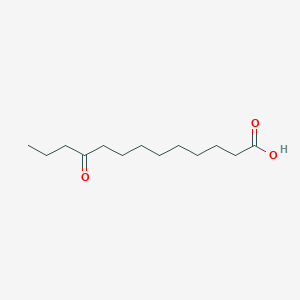
10-Oxotridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the 10th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Oxotridecanoic acid can be synthesized through the oxidation of tridecanoic acid. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the keto group at the 10th carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic oxidation processes. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Oxotridecanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 10-hydroxytridecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols, typically under basic or neutral conditions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 10-Hydroxytridecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Oxotridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 10-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group at the 10th carbon position allows the compound to participate in redox reactions, influencing cellular processes. It can act as an inhibitor of certain enzymes, such as phospholipase A2, which plays a role in the hydrolysis of phospholipids and the release of arachidonic acid . This inhibition can modulate inflammatory responses and other physiological processes.
Comparaison Avec Des Composés Similaires
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the 3rd carbon position.
10-Hydroxytridecanoic acid: A reduced form of 10-Oxotridecanoic acid with a hydroxyl group instead of a keto group.
Uniqueness: this compound is unique due to the specific position of the keto group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
676-16-4 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
10-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-9-12(14)10-7-5-3-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
Clé InChI |
YZHJFSDMZMTRPY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


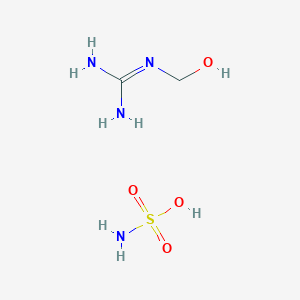

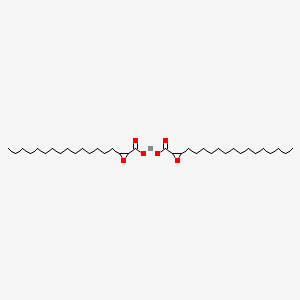
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)



